3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Description
3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a useful research compound. Its molecular formula is C28H33N3O5 and its molecular weight is 491.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule with potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological actions.
Chemical Structure and Properties
The molecular formula of the compound is C25H33N3O4 with a molecular weight of approximately 439.5 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C25H33N3O4 |
Molecular Weight | 439.5 g/mol |
CAS Number | 874354-32-2 |
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolo[3,4-c]pyrazole have shown promising results in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study evaluated the cytotoxic effects of related compounds on HeLa and K562 cells. The IC50 values ranged from 8.5 µM to 14.9 µM, indicating strong activity compared to standard chemotherapeutics like cisplatin .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models.
- Mechanism : The anti-inflammatory action is hypothesized to involve the modulation of signaling pathways associated with inflammation, potentially reducing levels of TNF-α and IL-1β in macrophage models .
Antioxidant Activity
Antioxidant properties have been observed in related compounds, suggesting that this compound may also scavenge free radicals and protect against oxidative damage.
Pharmacological Studies
Pharmacological evaluations have focused on both in vitro and in vivo models to assess the efficacy and safety profile of the compound.
- In Vitro Studies : Various assays have been conducted to determine the cytotoxicity against tumor cell lines, with results showing selective toxicity towards malignant cells while sparing normal cells.
- In Vivo Studies : Animal models are being utilized to further understand the pharmacokinetics and potential therapeutic applications of the compound in treating cancer and inflammatory diseases.
Properties
Molecular Formula |
C28H33N3O5 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-5-(oxolan-2-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C28H33N3O5/c1-17(2)12-14-36-22-11-10-18(15-23(22)34-3)27-24-25(20-8-4-5-9-21(20)32)29-30-26(24)28(33)31(27)16-19-7-6-13-35-19/h4-5,8-11,15,17,19,27,32H,6-7,12-14,16H2,1-3H3,(H,29,30) |
InChI Key |
COWOGRGYGLOMAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)NN=C3C5=CC=CC=C5O)OC |
Origin of Product |
United States |
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